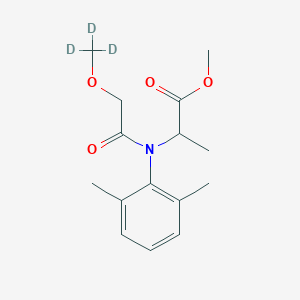

Metalaxyl D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

282.35 g/mol |

IUPAC Name |

methyl 2-(2,6-dimethyl-N-[2-(trideuteriomethoxy)acetyl]anilino)propanoate |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i4D3 |

InChI Key |

ZQEIXNIJLIKNTD-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)N(C1=C(C=CC=C1C)C)C(C)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Metalaxyl D3

Pathways for the Synthesis of Deuterium-Labeled Metalaxyl (B1676325)

The common form of deuterated Metalaxyl is Metalaxyl-D3, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612). This is often denoted as Metalaxyl (methoxy-d3). The synthesis of Metalaxyl-D3 is analogous to the established synthesis of Metalaxyl, with the key difference being the use of a deuterated reagent in the final acylation step. wikipedia.org

The general synthesis of Metalaxyl involves two primary steps:

Alkylation of 2,6-xylidine: 2,6-Xylidine is reacted with methyl 2-bromopropionate to form the intermediate, methyl N-(2,6-dimethylphenyl)-DL-alaninate. wikipedia.org

Acylation: The intermediate is then acylated with methoxyacetyl chloride to yield Metalaxyl. wikipedia.org

For the synthesis of Metalaxyl-D3, the second step is modified by using methoxy-d3-acetyl chloride . This deuterated reagent is prepared from methoxy-d3-acetic acid, which in turn can be synthesized from commercially available deuterated methanol (B129727) (CD3OH).

Step 1 (unchanged): Formation of the alanine (B10760859) derivative.

Step 2 (modified): Acylation with the deuterated acetyl chloride derivative.

This targeted introduction of deuterium ensures that the isotopic label is in a stable position on the molecule, which is crucial for its use as an internal standard.

Analytical Verification of Deuterium Incorporation and Purity

The successful synthesis of Metalaxyl-D3 must be confirmed through rigorous analytical testing to verify the incorporation of deuterium atoms at the correct position and to determine the isotopic purity of the final product. The primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules and is particularly useful for confirming the position of isotopic labels. In the case of Metalaxyl-D3, both ¹H NMR and ¹³C NMR are employed.

In the ¹H NMR spectrum of unlabeled Metalaxyl, the protons of the methoxy group (–OCH₃) typically appear as a sharp singlet. In the ¹H NMR spectrum of Metalaxyl-D3, this singlet will be absent or significantly reduced in intensity, confirming the successful replacement of protons with deuterium atoms. The degree of isotopic enrichment can be estimated by comparing the integration of any residual methoxy proton signal to the integration of other proton signals in the molecule.

In the ¹³C NMR spectrum, the carbon of the methoxy group (–OCH₃) in unlabeled Metalaxyl appears as a quartet due to coupling with the three attached protons. In the spectrum of Metalaxyl-D3, this signal will instead appear as a triplet (due to coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield.

Table 1: Hypothetical ¹H NMR Data Comparison for Metalaxyl and Metalaxyl-D3

| Functional Group | Metalaxyl Chemical Shift (ppm) | Metalaxyl-D3 Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons (–OCH₃) | ~3.3 | Absent | Singlet |

| Aromatic Protons | ~6.9-7.1 | ~6.9-7.1 | Multiplet |

| Methyl Protons (Aromatic) | ~2.2 | ~2.2 | Singlet |

| Ester Methyl Protons (–OCH₃) | ~3.6 | ~3.6 | Singlet |

| Alanine Methyl Protons (–CH₃) | ~1.3 | ~1.3 | Doublet |

| Alanine Proton (–CH) | ~4.8 | ~4.8 | Quartet |

| Acetyl Protons (–CH₂) | ~3.9 | ~3.9 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry for Isotopic Integrity and Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can, therefore, confirm the incorporation of deuterium atoms. The molecular weight of unlabeled Metalaxyl is 279.33 g/mol . wikipedia.org Since each deuterium atom has a mass approximately 1 g/mol greater than a hydrogen atom, the molecular weight of Metalaxyl-D3 is expected to be approximately 282.35 g/mol . lgcstandards.com

In the mass spectrum of Metalaxyl-D3, the molecular ion peak (M⁺) will appear at an m/z value that is 3 units higher than that of unlabeled Metalaxyl. High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion, providing further confirmation of the elemental composition and isotopic enrichment. The isotopic distribution pattern in the mass spectrum can also be analyzed to assess the purity of the deuterated compound.

Table 2: Molecular Weight and Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Metalaxyl | C₁₅H₂₁NO₄ | 279.33 | 280.15 |

| Metalaxyl-D3 | C₁₅H₁₈D₃NO₄ | 282.35 | 283.17 |

Advanced Analytical Techniques Utilizing Metalaxyl D3

Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method that provides highly accurate and traceable measurement results. nih.gov The technique involves the addition of a known amount of an isotopically labeled version of the analyte, such as Metalaxyl-d3, to the sample at the beginning of the analytical process. nih.gov Because the labeled internal standard behaves almost identically to the native analyte during extraction, cleanup, and ionization, it effectively corrects for analyte loss and variations in instrument response. nih.govnih.gov This approach significantly improves the precision and robustness of quantitative metabolome analysis. nih.gov

LC-MS/MS is a powerful and widely used technique for the analysis of pesticide residues in various matrices. mdpi.comnih.gov In this context, Metalaxyl-d3 is an invaluable internal standard for the quantification of Metalaxyl (B1676325) and its active enantiomer, Metalaxyl-M. For instance, a quick, easy, cheap, effective, rugged, and safe (QuEChERS) method coupled with LC-MS/MS has been developed for determining Metalaxyl-M residues in matrices like rice grains, paddy soil, and water. nih.gov The use of an isotopic internal standard like Metalaxyl-d3 in such methods is crucial for ensuring accuracy. The quantification is based on the ratio of the response of the target analyte to the response of the known concentration of the internal standard. This approach has been validated in numerous studies for analyzing Metalaxyl in diverse samples, including scallions, potatoes, and various vegetables. nih.govmdpi.comresearchgate.net

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Metalaxyl Analysis

| Matrix | Linearity (R²) | Recovery (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Rice Grains, Paddy Soil, Water | > 0.99 | 76.00 - 111.36 | 0.010 | nih.gov |

| Potato, Soil, Potato Foliage | ≥ 0.9926 | 83.07 - 92.87 | 0.0015 - 0.020 (as μg/kg) | researchgate.net |

| Scallions | Not Specified | 97.66 - 106.27 | Not Specified | mdpi.com |

| Durian Leaf | 0.999 | 88 - 103 | 0.00091 (as µg/mL) | mdpi.comsemanticscholar.org |

This interactive table summarizes typical validation parameters from studies where an internal standard like Metalaxyl-d3 would be applied for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) provides another robust platform for the analysis of Metalaxyl, particularly for its metabolites in biological samples. A method for the determination of combined residues of Metalaxyl and its metabolites containing the 2,6-dimethylaniline (B139824) moiety in urine has been developed using GC-MS in the selected-ion monitoring (SIM) mode. nih.govscispace.com In these applications, Metalaxyl-d3 would serve as an effective internal standard to account for variability during sample preparation, which can involve steps like liquid-liquid extraction and derivatization, as well as injection port discrimination. The use of an isotopic standard ensures that any losses or variations experienced by the analyte are mirrored by the standard, allowing for reliable quantification. Such methods have demonstrated good linearity and low detection limits, suitable for monitoring human exposure. nih.govscispace.com

Table 2: Performance of a Validated GC-MS Method for Metalaxyl Metabolite Analysis

| Matrix | Analytical Technique | Linear Range (µg/g) | Limit of Detection (µg/g) | Reference |

| Urine | GC/MS | 0.1 - 5 | 0.025 | nih.govscispace.com |

This interactive table shows the performance of a GC-MS method where Metalaxyl-d3 would be an appropriate internal standard.

Role of Metalaxyl-d3 as an Internal Standard in Environmental and Biological Matrices

The primary role of Metalaxyl-d3 is to act as an internal standard to ensure the accuracy and reliability of quantitative analysis, especially in complex environmental and biological matrices. These samples often contain a multitude of interfering compounds that can affect the analytical signal.

In quantitative methods utilizing Metalaxyl-d3, a constant, known amount of the standard is added to every sample, blank, and calibration standard. A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte in the calibration standards. This ratiometric approach corrects for variations in injection volume and instrument response.

Method validation is a critical step to ensure the analytical procedure is fit for its purpose. Key validation parameters include linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. researchgate.net For example, a validated HPLC-UV method for Metalaxyl-M reported excellent linearity (R² ≥ 0.990), precision (RSD < 1.5 %), and recovery (99.21-101.16 %). researchgate.net The use of an internal standard like Metalaxyl-d3 in mass spectrometry-based methods is a cornerstone for achieving such high-quality validation data. nih.gov

Matrix effects are a significant challenge in mass spectrometry, defined as the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix. nih.gov These effects can compromise the accuracy, reproducibility, and linearity of a method. researchgate.net For example, significant ion suppression was observed for Metalaxyl-M in scallion extracts, with matrix effects measured as high as -59.47%. mdpi.com

The use of a stable isotope-labeled internal standard like Metalaxyl-d3 is the most effective strategy to compensate for these matrix effects. nih.govnih.gov Because Metalaxyl-d3 co-elutes with the unlabeled analyte and shares nearly identical ionization efficiency, it experiences the same degree of signal suppression or enhancement. nih.gov Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected by the matrix, enabling accurate quantification even in complex samples like vegetables, herbs, and soil. nih.govnih.gov

Chromatographic Approaches for Enantiomeric and Isotopic Differentiation

Metalaxyl is a chiral pesticide, meaning it exists as two enantiomers (R- and S-forms) that are mirror images of each other. theanalyticalscientist.com The fungicidal activity is primarily associated with the R-enantiomer, also known as Metalaxyl-M. theanalyticalscientist.comresearchgate.net Therefore, analytical methods that can differentiate between these enantiomers are crucial for environmental and food safety assessments. nih.gov

Specialized chromatographic techniques are required for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is commonly employed. nih.govresearchgate.net For example, a Chiralcel OD-RH column has been used to separate the enantiomers of both Metalaxyl and its metabolite, Metalaxyl acid, in tomato and cucumber. nih.gov Other approaches include electrokinetic chromatography (EKC) with cyclodextrin (B1172386) selectors. nih.gov

When Metalaxyl-d3 is used as an internal standard in such chiral analyses, the chromatographic system separates the R- and S-enantiomers of both the labeled and unlabeled compounds. The mass spectrometer then differentiates between the native analyte and its deuterated standard based on their distinct mass-to-charge (m/z) ratios. This allows for the precise, simultaneous quantification of each individual enantiomer of Metalaxyl, with the corresponding deuterated enantiomer serving as its specific internal standard.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomers

The separation of stereoisomers is crucial because enantiomers of chiral pesticides like metalaxyl can exhibit different biological activities and toxicities. researchgate.netnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the R- and S-enantiomers of metalaxyl. researchgate.netresearchgate.net In these analyses, Metalaxyl-d3 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification, particularly when HPLC is coupled with tandem mass spectrometry (LC-MS/MS). lcms.czscispace.comnih.gov The use of a SIL-IS is considered the gold standard as it effectively mimics the analyte during extraction, cleanup, and ionization, thus compensating for matrix effects and improving method robustness. scispace.com

Research has focused on developing effective chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of metalaxyl enantiomers. Polysaccharide-based CSPs, especially those derived from cellulose (B213188) like cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC), have proven highly successful. researchgate.netresearchgate.net The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a nonpolar solvent like n-hexane and a polar modifier, such as 2-propanol. researchgate.netresearchgate.netresearchgate.net The precise ratio of these solvents is optimized to control the retention and resolution of the enantiomers. researchgate.net More advanced techniques like Ultra-Performance Convergence Chromatography (UPC²) have also been used, offering faster analysis times and high resolution. lcms.cz

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) coated on aminopropylated spherical gel | n-hexane/2-propanol (70:30, v/v) | Not Specified | Successfully separated the enantiomers of metalaxyl and its intermediate. The concentration of 2-propanol affected retention and resolution. | researchgate.netresearchgate.net |

| Cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral column | n-hexane/2-propanol (90:10, v/v) | Diode Array Detector (DAD), Circular Dichroism (CD) | Achieved baseline separation. The elution order was determined, with the (-)-enantiomer eluting first. | researchgate.net |

| Chiralcel OJ-H column | n-hexane/2-propanol/acetic acid (95:5:0.1, v/v/v), aged for 3 days | HPLC-CD | Simultaneously separated enantiomers of both metalaxyl and its metabolite, metalaxyl acid. Trace water in the aged mobile phase played a key role in improving separation. | researchgate.netresearchgate.net |

| ACQUITY UPC² Trefoil CEL1 | Supercritical CO₂ with co-solvent | UV Detector | Enabled resolution of metalaxyl enantiomers in approximately one minute with a resolution (Rs) of 2.47, a significant improvement over traditional HPLC methods. | lcms.cz |

Advanced Chromatographic Separations for Metabolite Profiling

Metabolite profiling is essential for understanding the fate of metalaxyl in biological and environmental systems. Advanced chromatographic techniques, predominantly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are the methods of choice for identifying and quantifying metalaxyl metabolites. mdpi.comresearchgate.net These methods offer high sensitivity and selectivity, which are necessary for detecting trace levels of metabolites in complex matrices like soil, water, and biological tissues. researchgate.netresearchgate.net

The primary degradation product of metalaxyl is metalaxyl acid, which is formed through the hydrolysis of the methyl ester group and is also a chiral compound. researchgate.netresearchgate.netnih.gov Analytical methods have been developed to simultaneously determine the enantiomers of both parent metalaxyl and metalaxyl acid. nih.govresearchgate.net For comprehensive, untargeted metabolomics, which aims to capture a wide array of metabolites, a combination of chromatographic strategies is often employed. nih.gov This can include using different column chemistries, such as reversed-phase (RPLC) for nonpolar compounds and hydrophilic interaction liquid chromatography (HILIC) for polar metabolites, to expand the coverage of the metabolome. nih.govresearchgate.net

In all quantitative metabolite profiling studies, the use of Metalaxyl-d3 as an internal standard is crucial. lcms.cznih.govnih.gov It allows for accurate measurement by correcting for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer ion source, a phenomenon known as the matrix effect. lcms.czscispace.com This ensures that the determined concentrations of various metabolites are reliable and reflect their true levels in the sample. mdpi.comnih.gov

| Analytical Technique | Metabolites Studied | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Chiral LC-MS/MS | Metalaxyl and Metalaxyl acid enantiomers | Animal muscle tissues | Developed a sensitive and reproducible method for simultaneous stereoselective analysis of the parent compound and its main metabolite. | nih.gov |

| HPLC-MS/MS | Metalaxyl and Metalaxyl acid | Tomato fruits | Established a chiral residue analysis method to study the degradation and enantiomeric conversion of metalaxyl-M, observing the formation of both R- and S-metalaxyl acid. | nih.gov |

| NMR and UPLC-MS/MS | Untargeted metabolome (amino acids, lipids, etc.) | Mice (urine and serum) | Identified significant perturbations in multiple metabolic pathways, including amino acid and tryptophan metabolism, with metalaxyl-M showing a greater effect on some pathways than the racemic mixture. Accurate quantification was based on isotope-stable internal standards. | mdpi.com |

| ¹H-NMR-based untargeted metabolomics | Endogenous metabolites (TCA and urea (B33335) cycles) | Earthworm (Eisenia fetida) | Revealed that both racemic metalaxyl and metalaxyl-M disturbed earthworm metabolism, with notable changes in metabolites like succinate, arginine, and urea. | nih.gov |

Environmental Fate and Transport Studies of Metalaxyl with Deuterium Tracers

Degradation Pathways and Kinetics in Environmental Compartments

The persistence and degradation of metalaxyl (B1676325) are governed by a combination of biotic and abiotic processes. The rate of these processes determines the fungicide's half-life in different environmental settings.

Aerobic and Anaerobic Soil Metabolism and Half-Lives

Microbial activity is a primary driver of metalaxyl degradation in soil. The rate of this breakdown varies significantly depending on the presence of oxygen.

Under aerobic conditions, metalaxyl is metabolized by soil microorganisms. The reported half-life (DT50) for metalaxyl in aerobic soil environments shows considerable variability, ranging from as short as 14 days to as long as 170 days. epa.govorst.edu A typical aerobic soil metabolism half-life is often cited as approximately 40 days. epa.govinchem.orgepa.govepa.gov This degradation primarily leads to the formation of the main metabolite, metalaxyl acid (also known as CGA-62826). epa.govepa.gov

In the absence of oxygen (anaerobic conditions), the degradation of metalaxyl still proceeds, though the pathways and rates can differ. Studies have shown that after an initial aerobic phase, metalaxyl concentrations continue to decline under induced anaerobic conditions. epa.gov For instance, in one study, the parent compound, which was at 60% of its initial application after 31 days under aerobic conditions, further declined to 32.5% after another 58 days of anaerobic incubation. epa.gov The major degradation product under these conditions was also identified as CGA-62826. epa.gov

Aquatic Degradation Dynamics and Dissipation Rates

In aquatic systems, the fate of metalaxyl is influenced by hydrolysis, microbial degradation, and photodegradation. The compound is generally stable to hydrolysis under normal environmental pH conditions. nih.gov The calculated half-life for hydrolysis is approximately 200 days at pH 5 and 7, and 115 days at pH 9. epa.govepa.govepa.gov

Microbial degradation is a more significant route of dissipation in water. The half-life of metalaxyl in aerobic aquatic systems is estimated to be around 55 days, while under anaerobic aquatic conditions, it is shorter, at approximately 30 days. epa.govepa.gov In field studies conducted in rice paddies, metalaxyl dissipated from the water with half-lives ranging from 5 to 20 days. epa.govepa.gov

Photodegradation Mechanisms on Surfaces and in Aqueous Systems

The role of sunlight in the degradation of metalaxyl depends on the medium. On soil surfaces, metalaxyl is stable to photodegradation, with studies showing no significant difference in degradation rates between samples exposed to light and those kept in the dark. epa.govepa.govepa.govnih.gov

In aqueous systems, the findings are mixed. Some research indicates that metalaxyl is photolytically stable in water when exposed to natural sunlight, with a calculated half-life of 400 days. epa.govepa.govepa.govepa.gov Conversely, other studies suggest that exposure to sunlight can reduce the half-life in water to one week. orst.edu It has been noted that while stable to natural sunlight, metalaxyl can be decomposed by UV light. nih.govresearchgate.net This process can be accelerated by the presence of photosensitizers such as humic acids. nih.govresearchgate.net The mechanisms of photodecomposition involve processes such as the rearrangement of the N-acyl group, demethoxylation, N-deacylation, and the elimination of the methoxycarbonyl group from the molecule. nih.govresearchgate.net

Influence of Soil Physicochemical Properties (e.g., organic matter, pH, microbial activity) on Degradation Rates

Several soil properties significantly influence how quickly metalaxyl degrades.

Microbial Activity: As the primary degradation pathway is microbial, the size and activity of the soil's microbial population are crucial. Different soils harbor distinct microbial communities, which can lead to different degradation rates. nih.govnih.gov For example, studies comparing German and Cameroonian soils found different degradation rates and enantioselective degradation patterns, suggesting that different microbial enzymes were involved. nih.govresearchgate.net The inhibition of degradation by antibiotics further confirms the central role of microorganisms. researchgate.net In some cases, degradation rates have been positively correlated with the activity of specific enzymes, like acid phosphatase. nih.govnih.gov

Organic Matter: Soil organic matter content affects metalaxyl's mobility and availability for degradation. Metalaxyl is weakly adsorbed to soil particles, particularly in soils with low organic matter. usda.gov This weak adsorption means it is more likely to leach. orst.edunih.govresearchgate.net Higher organic carbon content, such as in the thatch and mat layers of turf, can help retain the fungicide in the upper soil profile. usda.gov

pH: Metalaxyl is stable across a wide range of environmental pH values (pH 5-9), so hydrolysis is not a major degradation pathway in most soils and aquatic systems. orst.edunih.gov

Clay Content: An inverse relationship has been observed between metalaxyl's half-life and the clay content of the soil, suggesting faster degradation in soils with higher clay content. nih.gov

Identification and Tracing of Major and Minor Metabolites

Understanding the transformation of metalaxyl is key to a complete environmental risk assessment. This involves identifying the chemical structures of its breakdown products, or metabolites.

Isotopic Tracking of Metabolite Formation and Transformation Pathways

Isotopic labeling is a powerful technique for elucidating the metabolic fate of pesticides. By introducing a "tag" in the form of a heavy isotope, such as deuterium (B1214612) (in Metalaxyl-D3) or Carbon-13, researchers can trace the path of the original molecule as it transforms into various metabolites. nih.govacs.org This method provides definitive evidence of the relationship between the parent compound and its degradation products.

In a typical study using Metalaxyl-D3, the deuterated fungicide would be applied to a soil or water sample. Over time, samples are collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between the unlabeled metalaxyl and the heavier, deuterium-labeled Metalaxyl-D3. As microorganisms or other processes break down the Metalaxyl-D3, the deuterium "tag" remains on the core molecular structure, allowing for the identification of deuterated metabolites. By tracking the appearance and disappearance of the parent compound and its labeled metabolites, a clear picture of the degradation pathway can be constructed.

While specific studies detailing the use of Metalaxyl-D3 are not widely published, research using Carbon-14 (¹⁴C) and Carbon-13 (¹³C) labeled metalaxyl has successfully mapped its transformation pathways. nih.govnih.govacs.org These studies have confirmed that the major metabolic routes include the hydrolysis of the methyl ester group to form metalaxyl acid (CGA-62826), and the oxidation of the methyl groups on the phenyl ring. epa.govinchem.orgnih.gov Using an isotopic tracer like Metalaxyl-D3 would allow for a precise, quantitative analysis of these same pathways, confirming the rates of formation and decline of each major and minor metabolite in complex environmental matrices.

Structural Elucidation of Degradation Products

In environmental fate studies, a primary degradation product of metalaxyl consistently identified is CGA-62826, also known as metalaxyl acid. epa.govnih.gov This metabolite is formed through the hydrolysis of the methyl ester group of the parent metalaxyl molecule. nih.gov The formation of this acid metabolite is a significant pathway in the environmental degradation of metalaxyl in soil. nih.gov Field and laboratory studies have confirmed that CGA-62826 is a major soil degradate. epa.govepa.gov Under anaerobic conditions, CGA-62826 can accumulate significantly. For instance, in one study, after an initial aerobic phase, the parent compound declined to 32.5% while CGA-62826 accumulated to 52.4% of the applied substance after 89 days under anaerobic conditions. epa.gov Like the parent compound, CGA-62826 has been shown to be mobile and capable of leaching to deeper soil layers. epa.gov

Sorption, Desorption, and Mobility Investigations

The interaction of metalaxyl with soil particles, which dictates its movement and availability in the environment, is primarily governed by sorption and desorption processes. Studies consistently show that metalaxyl has low adsorption to soil, leading to high mobility. researchgate.netunirioja.es This mobility is inversely related to the soil's adsorption capacity and its organic matter content. researchgate.netresearchgate.net Consequently, in soils with low organic matter, such as sandy soils, metalaxyl is prone to rapid leaching. researchgate.net

The primary soil properties influencing metalaxyl sorption are the organic matter (OM) and clay content. unirioja.esresearchgate.netresearchgate.net Research indicates that OM can account for as much as 88% of the variance in adsorption across different soil types. unirioja.es While some studies emphasize the role of the soil mineral fraction, particularly in low-OM soils, the importance of organic matter remains a consistent finding. unirioja.esresearchgate.net Desorption tests have revealed a hysteretic effect, meaning that a significant amount of the sorbed metalaxyl is not easily released back into the soil solution, becoming tightly bound to the adsorbents. researchgate.net

Adsorption Isotherms and Sorption Coefficient Determination

The adsorption behavior of metalaxyl in soil is commonly described using the Freundlich equation. unirioja.escsic.es Adsorption isotherms are generally of the L-type or C-type, indicating a relatively low affinity of the compound for soil surfaces. researchgate.net The Freundlich constant, Kƒ, which indicates the adsorption capacity, varies significantly with soil type.

In vineyard soils with low organic matter (0.31-1.37%), Kƒ values were found to be low, ranging from 0.01 to 0.64. unirioja.es In contrast, natural soils with higher organic matter content (3.30-8.24%) exhibited higher Kƒ values, from 1.05 to 2.83. unirioja.es The sorption distribution coefficient (Kd), another measure of a pesticide's tendency to bind to soil, also reflects this trend. Studies have reported Kd values for metalaxyl ranging from 0.03 to 3.08 L kg⁻¹ in various soils. researchgate.net In one investigation, KdSorp values of 2.3-6.5 were reported, suggesting a low level of sorption and a considerable risk of runoff and leaching. sigmaaldrich.cn Amending soil with materials like biochar can dramatically increase sorption, with one study noting a Kd of approximately 145 L kg⁻¹ for biochar itself, significantly reducing the mobility of metalaxyl. nih.gov

| Soil Type/Condition | Organic Matter (%) | Sorption Coefficient | Value Range | Source |

|---|---|---|---|---|

| Vineyard Soils | 0.31 - 1.37 | Kƒ | 0.01 - 0.64 | unirioja.es |

| Natural Soils | 3.30 - 8.24 | Kƒ | 1.05 - 2.83 | unirioja.es |

| Various Soils | Not Specified | Kd (L kg⁻¹) | 0.03 - 3.08 | researchgate.net |

| Natural and Artificial Soils | Not Specified | KdSorp (L kg⁻¹) | 2.3 - 6.5 | sigmaaldrich.cn |

| Biochar Amendment | Not Applicable | Kd (L kg⁻¹) | ~145 | nih.gov |

| Composted Olive-Mill Waste | Not Applicable | Kd (L kg⁻¹) | ~22 | nih.gov |

Leaching Potential and Transport in Soil Columns

Due to its high water solubility and weak adsorption, metalaxyl is considered a strong leacher with high potential to migrate through the soil profile and contaminate groundwater. epa.govnih.gov Laboratory studies using soil columns consistently demonstrate this high mobility. researchgate.netresearchgate.net In sandy soils, metalaxyl leaches rapidly; in one experiment, up to 92% of the applied radioactivity was recovered in the leachate from a sand soil column. epa.gov In contrast, less than 0.4% was found in the leachate from a sandy clay loam column, where the majority of the substance was retained in the upper soil layers. epa.gov

The amount of leaching is inversely related to the soil's sorption capacity. researchgate.net Simulated rainfall significantly increases the downward movement of metalaxyl through soil columns. researchgate.netresearchgate.net The potential for metalaxyl to reach groundwater is particularly high in soils with low organic matter content. nih.govunirioja.es Field studies corroborate these findings, showing that both metalaxyl and its primary degradate, CGA-62826, can leach to depths of 36-48 inches. epa.gov However, amending soil with high-sorption materials like biochar has been shown to almost completely suppress the leaching of metalaxyl from soil columns. nih.gov

Biotic Interactions and Metabolic Fate of Metalaxyl D3

Microbial Biotransformation and Community Responses

The degradation of fungicides in the soil is a critical process governed by the soil's microbial inhabitants. The use of isotopically labeled compounds like Metalaxyl-D3 is instrumental in detailing these complex interactions.

Role of Specific Microbial Populations in Metalaxyl-D3 Degradation

The biotransformation of metalaxyl (B1676325) is primarily a microbially-mediated process. ekb.egresearchgate.net Studies have shown that soils with a history of metalaxyl application exhibit accelerated degradation, suggesting the enrichment of specific microbial populations capable of utilizing the fungicide as a source of carbon and energy. researchgate.netapsnet.org

Several microbial species have been identified for their capacity to degrade metalaxyl. Fungal strains such as Gongronella sp., Rhizopus oryzae, Aspergillus wentii, and Aspergillus niger have demonstrated the ability to degrade metalaxyl in both liquid cultures and soil. apsnet.org For instance, Gongronella sp. and R. oryzae were able to significantly reduce the half-life of metalaxyl in soil, from 75 days to between 13 and 17 days. Similarly, Aspergillus wentii achieved a 68% degradation of metalaxyl in a liquid medium within 15 days. apsnet.org

Bacterial strains also play a significant role. Studies have isolated various bacteria capable of degrading metalaxyl, with breakdown rates ranging from 36% to 52% by single isolates over 25 days. researchgate.net Mixtures of either fungi or bacteria have been shown to achieve up to 75% degradation. researchgate.net While specific studies on Metalaxyl-D3 degradation are not detailed in the provided search results, the behavior of these microbial populations towards metalaxyl strongly indicates they would be the primary actors in the biotransformation of its deuterated form. The difference in degradation rates observed between soils from different geographical locations, such as temperate German soils versus tropical Cameroonian soils, further underscores the importance of the specific microbial community composition. ekb.egnih.govresearchgate.net

Table 1: Microbial Species Involved in Metalaxyl Degradation

| Microbial Group | Species | Degradation Capacity | Reference |

|---|---|---|---|

| Fungi | Gongronella sp. | Can use metalaxyl as a carbon and energy source; reduces half-life in soil. | |

| Rhizopus oryzae | Can use metalaxyl as a carbon and energy source; reduces half-life in soil. | ||

| Aspergillus wentii | 68% degradation in liquid culture in 15 days. | apsnet.org | |

| Aspergillus niger | Capable of degrading metalaxyl in aqueous systems. | ||

| Coriolus versicolor | Less than 44% degradation in liquid culture after 42 days. | ||

| Bacteria | Various soil bacteria | 36-52% degradation by single isolates in 25 days; up to 75% by mixtures. | researchgate.net |

| Acinetobacter sp. | Implicated in pesticide degradation, though not specifically documented for metalaxyl in the provided results. | embrapa.br |

Characterization of Microbial Enzymes Involved in Biotransformation

The microbial degradation of metalaxyl, and by extension Metalaxyl-D3, is facilitated by specific enzymatic activities. The primary metabolic pathway in soil microorganisms involves the hydrolysis of the methyl ester group to form the main metabolite, metalaxyl acid (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine). ekb.egresearchgate.netembrapa.br

Research has pointed to the involvement of several enzyme families in this process. Cytochrome P450 (CYP450) monooxygenases are proposed to be key enzymes in the fungal degradation of metalaxyl. ekb.egekb.egekb.eg Studies with Aspergillus wentii have shown that CYP450 is responsible for the metabolism of metalaxyl. ekb.egekb.egekb.eg This is supported by the detection of hydroxylated and dealkylated metabolites, which are characteristic products of CYP450-mediated reactions. ekb.eg

Carboxylesterases are another important class of enzymes implicated in the initial hydrolysis step of metalaxyl. researchgate.netnih.govnih.gov These enzymes are known to hydrolyze ester-containing compounds and are involved in the detoxification of various agrochemicals. researchgate.netnih.gov While direct evidence for a specific carboxylesterase degrading Metalaxyl-D3 is not available in the search results, their known function in hydrolyzing similar compounds makes them strong candidates. researchgate.netnih.gov The degradation of metalaxyl to its acid metabolite is a crucial step, as this metabolite is also subject to further microbial degradation. epa.gov

Plant Uptake, Translocation, and Metabolic Profiling

Metalaxyl is a systemic fungicide, meaning it is taken up by plants and transported within their vascular systems. ekb.egnih.govcapes.gov.br The use of isotopically labeled Metalaxyl-D3 would be the ideal method to precisely trace these processes.

Kinetics of Metalaxyl-D3 Uptake and Distribution in Various Plant Species

Following application, metalaxyl is absorbed by the roots, leaves, and stems of plants. researchgate.net The uptake and distribution kinetics can vary depending on the plant species and the method of application. For instance, in durian seedlings, the highest accumulation of metalaxyl in leaves occurred between 6 and 24 hours after foliar application. nih.gov In pepper plants, metalaxyl dissipated rapidly, with a 79.2% to 92.8% decrease within seven days of application. researchgate.net

Studies on various plants, including tomato, avocado, and citrus, have demonstrated that metalaxyl is readily taken up by the roots and translocated to the aerial parts of the plant. apsnet.orgnih.govnih.gov When applied to leaves, a significant portion tends to remain in or on the treated leaves, with limited downward translocation to the roots. apsnet.org For example, in Rangpur lime seedlings, 85% of the foliar-applied fungicide remained in the treated leaves. The dissipation half-life of metalaxyl on turfgrass has been reported to be as short as 1.4 days. cmscientifica.com.br

Table 2: Dissipation and Half-life of Metalaxyl in Different Plants and Soil

| Plant/Soil | Half-life | Application Method | Reference |

|---|---|---|---|

| Durian Leaf | 16.50 days | Foliar Spray | nih.gov |

| Pepper | 3.2-3.9 days | Foliar Spray | nih.gov |

| Tobacco Soil | 13.7-16.6 days | Soil Application | researchgate.net |

| Bentgrass Turf | 1.4 days | Foliar Spray | cmscientifica.com.br |

| Soil (general) | 14-56 days | Not specified | capes.gov.br |

Isotopic Tracing of Systemic Movement within Plants

Isotopic labeling is a powerful technique for elucidating the systemic movement of compounds within plants. nih.govfrontiersin.org The use of ¹⁴C-labeled metalaxyl in studies has provided significant insights into its translocation pathways. apsnet.orgembrapa.brnih.gov These studies confirm that metalaxyl primarily moves acropetally, from the roots or lower stem upwards through the xylem with the transpiration stream. apsnet.orgnih.gov

In tomato plants grown hydroponically with ¹⁴C-metalaxyl, the radioactivity was readily translocated to the aboveground parts, with the parent compound being mainly localized in the root xylem and cortex. nih.gov Interestingly, in the stems and leaves of these tomato plants, the parent metalaxyl was not detectable; instead, four polar metabolites were the main components of the residue. nih.gov This indicates rapid metabolism following translocation. Similarly, in Persea indica, ¹⁴C-metalaxyl was taken up by the roots and distributed uniformly throughout the plant's aerial parts. apsnet.org

While specific studies utilizing Metalaxyl-D3 for tracing systemic movement were not found in the search results, the principles demonstrated with ¹⁴C-labeling are directly applicable. Metalaxyl-D3 would serve as a stable isotope tracer, allowing for detection and quantification by mass spectrometry, thereby providing detailed information on the pathways and metabolic fate of the fungicide within different plant tissues without the complexities of handling radioactive material. nih.govfrontiersin.org The metabolism of metalaxyl in plants involves oxidation of the ring-methyl groups, hydrolysis of the methyl ester, and cleavage of the methyl ether, leading to various metabolites that can be conjugated. researchgate.netepa.govnih.gov

Plant Metabolic Pathways

Upon absorption into plant tissues, Metalaxyl D3 undergoes extensive metabolic transformation. The primary metabolic pathways are designed to detoxify the xenobiotic compound and increase its water solubility, facilitating compartmentalization or excretion. Major routes of metabolism include the hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and subsequent conjugation. nih.govresearchgate.netepa.gov

One key pathway involves the hydrolysis of the methyl ester group, which results in the formation of the corresponding carboxylic acid metabolite, often referred to as metalaxyl acid. nih.gov This transformation is a common detoxification step for ester-containing compounds in biological systems.

Another significant metabolic route is the oxidation of the methyl groups attached to the aromatic ring. nih.govresearchgate.netepa.gov This process, typically catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl group, forming a benzylic alcohol. This alcohol can be further oxidized to a benzoic acid derivative. epa.gov

N-dealkylation and demethylation of the ether group are also observed metabolic transformations. epa.gov These reactions further modify the core structure of the this compound molecule, contributing to its breakdown.

The final phase of metabolism involves conjugation . The metabolites produced through hydrolysis and oxidation, which now possess reactive functional groups like hydroxyl or carboxyl moieties, are conjugated with endogenous molecules such as glucose. epa.gov This process, often mediated by enzymes like glucosyltransferases, results in the formation of water-soluble, generally non-toxic conjugates that can be sequestered into vacuoles or bound to cell wall components.

The major metabolic pathways for Metalaxyl in plants are summarized below:

Hydrolysis: Cleavage of the methyl ester to form metalaxyl acid. nih.gov

Oxidation: Hydroxylation of the ring-methyl groups to form alcohol derivatives. nih.govepa.gov

N-Dealkylation/Demethylation: Removal of alkyl and methyl groups from the nitrogen and ether linkages. epa.gov

Conjugation: Attachment of glucose molecules to the newly formed metabolites to increase their polarity and facilitate storage. epa.gov

Physiological and Biochemical Responses in Plants to Metalaxyl Exposure

Exposure to this compound induces a range of physiological and biochemical responses in plants as the organism attempts to manage the chemical stress. These responses are particularly evident in carbon metabolism and the antioxidant defense system. frontiersin.orgnih.govresearchgate.netup.pt

Impacts on Carbon Assimilation:

Activation of Antioxidant Systems:

To counteract the oxidative stress potentially generated by the presence of a foreign compound like Metalaxyl, plants activate a sophisticated antioxidant defense system. frontiersin.orgnih.gov Studies have shown a significant increase in the levels and activities of numerous antioxidant components in response to Metalaxyl exposure. nih.govup.pt This includes both non-enzymatic antioxidants and antioxidant enzymes.

Non-enzymatic antioxidants that are upregulated include:

Polyphenols frontiersin.orgnih.gov

Flavonoids frontiersin.orgnih.gov

Tocopherols (Vitamin E) frontiersin.orgnih.gov

Ascorbate (Vitamin C) frontiersin.orgnih.gov

Glutathione (B108866) frontiersin.orgnih.gov

Enzymatic antioxidant systems also show enhanced activity. The ascorbate-glutathione cycle, a major pathway for detoxifying reactive oxygen species (ROS), is particularly stimulated. frontiersin.orgnih.gov Key enzymes involved in this response include:

Superoxide (B77818) dismutase (SOD) nih.gov

Catalase (CAT) nih.gov

Peroxidases (including glutathione peroxidase) frontiersin.orgnih.gov

Ascorbate peroxidase (APX) frontiersin.orgnih.gov

Monodehydroascorbate reductase (MDHAR) nih.gov

Dehydroascorbate reductase (DHAR) nih.gov

Glutathione reductase (GR) frontiersin.orgnih.gov

Glutathione-S-transferase (GST) nih.gov

This robust antioxidant response helps to keep ROS levels, such as the superoxide anion, under control, thereby preventing significant damage to cellular membranes. frontiersin.orgnih.gov The coordinated upregulation of these defense mechanisms is a key factor in a plant's tolerance to Metalaxyl. nih.gov

Interactive Data Table: Plant Responses to Metalaxyl Exposure

| Parameter | Observed Effect | Key Molecules/Enzymes Involved | Reference Index |

|---|---|---|---|

| Carbon Assimilation | Inhibited | RuBisCO, Total Soluble Sugars, Starch | frontiersin.org, nih.gov, researchgate.net |

| Photorespiration | Increased | Glycolate Oxidase | frontiersin.org, nih.gov |

| Non-Enzymatic Antioxidants | Increased | Polyphenols, Flavonoids, Tocopherols, Ascorbate, Glutathione | frontiersin.org, nih.gov |

| Enzymatic Antioxidant Activity | Increased | SOD, CAT, Peroxidases, APX, MDHAR, DHAR, GR, GST | frontiersin.org, nih.gov |

Mechanisms of Fungicidal Action and Pathogen Resistance to Metalaxyl

Molecular and Cellular Basis of Metalaxyl (B1676325) Fungitoxicity

Metalaxyl exhibits a systemic, protective, and curative fungicidal effect, primarily targeting oomycete pathogens. pomais.comzagro.com Its efficacy stems from a precise disruption of essential cellular processes within the fungus. Once absorbed by the plant, it is readily translocated, providing comprehensive protection to both existing and new tissues. pomais.com

The primary mode of action for Metalaxyl is the potent inhibition of ribosomal RNA (rRNA) synthesis in susceptible oomycete fungi. pomais.comagriculturejournals.czresearchgate.net This fungicide specifically interferes with the transcription process, disrupting the incorporation of uridine (B1682114) into the growing RNA chain. agriculturejournals.cz Research on Phytophthora nicotianae demonstrated that Metalaxyl at a concentration of 0.5 µg/ml strongly inhibited ³H-uridine incorporation, a key indicator of RNA synthesis, by approximately 80% within minutes of application. nih.gov The synthesis of rRNA is disproportionately affected, with inhibition rates exceeding 90%, while the synthesis of transfer RNA (tRNA) and messenger RNA (mRNA) is less severely impacted. nih.govresearchgate.net This targeted disruption of rRNA production effectively halts protein synthesis, a critical process for fungal growth and proliferation. pomais.comzagro.commedchemexpress.com

The inhibition of rRNA synthesis is directly linked to Metalaxyl's effect on RNA polymerase I (RNA Pol I), the enzyme exclusively responsible for transcribing rRNA genes in eukaryotes. agriculturejournals.czresearchgate.net The gene for RNA-polymerase I has been proposed as the specific target site for phenylamide fungicides like Metalaxyl. agriculturejournals.cz In sensitive strains of pathogens, RNA polymerase activity is significantly inhibited by the presence of Metalaxyl. agriculturejournals.czmdpi.com Conversely, in resistant strains, the enzyme's activity shows only slight inhibition, indicating a change at the target site is a primary mechanism of resistance. agriculturejournals.czmdpi.com While the precise molecular interaction remains a subject of investigation, studies suggest that the binding of the RNA polymerase complex to DNA is a crucial step for Metalaxyl's activity. researchgate.net

The fungitoxic effects of Metalaxyl vary across the different life stages of oomycete pathogens. It is a highly effective inhibitor of mycelial growth and sporangial formation. agriculturejournals.cz However, its efficacy is notably lower in preventing the germination of encysted zoospores. agriculturejournals.cz This differential sensitivity aligns with observations that Metalaxyl does not significantly inhibit the initial penetration of the host plant but is highly effective at arresting the subsequent mycelial growth within the host's tissues. agriculturejournals.cz

| Pathogen Life Stage | Inhibition Efficacy by Metalaxyl | Reference |

|---|---|---|

| Mycelial Growth | High | agriculturejournals.cz |

| Sporangial Formation | High | agriculturejournals.cz |

| Encysted Zoospore Germination | Low | agriculturejournals.cz |

| Host Plant Penetration | Low | agriculturejournals.cz |

Strategies for Managing Resistance and Sustaining Efficacy

Molecular Monitoring and Detection of Resistant Populations

Effective management of fungicide resistance relies heavily on early and accurate detection of resistant individuals within a pathogen population. apsnet.org Regular monitoring allows for timely adjustments to disease control programs before widespread control failures occur. scispace.com While traditional methods involve culturing the pathogen on fungicide-amended media, these bioassays can be slow and labor-intensive. nih.gov Consequently, a suite of molecular tools has been developed for the rapid, sensitive, and scalable detection of fungicide resistance. apsnet.orgapsnet.org

These molecular monitoring techniques primarily target the specific genetic mutations known to confer resistance. apsnet.org For Metalaxyl, resistance in some oomycetes like Phytophthora infestans has been linked to changes in the gene for RNA-polymerase I (RPA190). agriculturejournals.czapsnet.org Molecular detection tools are designed to identify these changes directly from pathogen DNA, often without the need for culturing. oup.com

The toolbox for molecular detection includes:

Amplification-based techniques: These methods, such as Polymerase Chain Reaction (PCR), are used to amplify the specific gene region where mutations occur. apsnet.orgnih.gov

Sequencing-based methods: DNA sequencing of the target gene provides the most detailed information, identifying both known and potentially new mutations associated with resistance. apsnet.orgapsnet.org

The evolution of these technologies from gel-based PCR to quantitative real-time PCR (qPCR) and next-generation sequencing has greatly enhanced the ability to not only detect resistance but also to quantify the frequency of resistant alleles in a population. apsnet.orgnih.gov

Research on Integrated Disease Management Approaches

Given the high risk of resistance development to site-specific fungicides like Metalaxyl, research has focused on Integrated Disease Management (IDM) as the most sustainable long-term strategy. agriculturejournals.czscispace.com IDM combines multiple tactics to control disease, reducing the sole reliance on any single chemical and thereby lowering the selection pressure for resistance. epa.gov

Key IDM strategies for managing Metalaxyl resistance include:

Use of Fungicide Mixtures and Alternations: This is a primary anti-resistance strategy. agriculturejournals.cz Metalaxyl is often sold in pre-packed mixtures with a multi-site contact fungicide like mancozeb. agriculturejournals.czscispace.com The partner fungicide protects against the development of resistance by controlling any individuals in the population that may be resistant to Metalaxyl. Alternating sprays of Metalaxyl-containing products with fungicides from different FRAC groups (i.e., with different modes of action) is also a recommended practice. scispace.comepa.gov

Cultural Practices: Agronomic practices can significantly impact disease development. These include crop rotation, managing soil moisture through proper drainage, removing and destroying infected plant debris, and ensuring optimal plant health to reduce susceptibility. agriculturejournals.czepa.govupm.edu.my

Biological Control Agents: Research into the use of microbial antagonists (e.g., Trichoderma spp.) that can suppress pathogens offers another non-chemical control method that can be integrated with other practices. researchgate.net

Disease Forecasting and Monitoring: Using predictive models based on environmental conditions to time fungicide applications ensures they are only applied when necessary, which can reduce the total number of sprays in a season. epa.gov Regular scouting and monitoring for both disease and fungicide resistance are essential to make informed management decisions. scispace.com

By combining these different approaches, growers can effectively manage diseases while preserving the efficacy of valuable fungicides like Metalaxyl for the future. agriculturejournals.czupm.edu.my

Advanced Research Applications of Metalaxyl D3 in Environmental and Biological Sciences

Metabolic Flux Analysis using Deuterium (B1214612) Isotope Tracers

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers, such as deuterium, is central to MFA, enabling researchers to follow the transformation of specific atoms through intricate metabolic networks. nih.gov Metalaxyl (B1676325) D3, with its deuterium-labeled methyl group, is an ideal tracer for investigating the metabolic fate of metalaxyl in various organisms.

When an organism is exposed to Metalaxyl D3, the deuterium atoms act as a stable, non-radioactive label. As the parent compound is metabolized, these labels are incorporated into its various metabolic products. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these deuterated metabolites. This allows for the precise mapping of the biotransformation pathways of metalaxyl.

The core principle of using deuterium tracers in MFA is to measure the rate of isotope incorporation into downstream metabolites over time. nih.govnih.gov This provides a dynamic view of metabolic activity, revealing the flux through specific pathways. For instance, studying the rate at which deuterated metalaxyl acid is formed from this compound can quantify the activity of esterase enzymes responsible for this conversion. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can also provide insights into reaction mechanisms. nih.gov This approach offers a significant advantage over traditional methods that only measure static metabolite concentrations. nih.gov

Table 1: Hypothetical Metabolic Flux Data for this compound in a Fungal Culture This table illustrates the type of data that could be generated from a metabolic flux analysis experiment using this compound.

| Metabolite | Isotopic Enrichment (%) after 24h | Calculated Flux Rate (nmol/g/h) | Pathway Implicated |

|---|---|---|---|

| This compound (Parent) | 100 | - | Uptake |

| Deuterated Metalaxyl Acid | 45 | 12.5 | Hydrolysis |

| Deuterated Aromatic Amine | 15 | 4.2 | Amide Cleavage |

Quantitative Proteomics and Metabolomics in Response to Metalaxyl Exposure

The exposure of an organism to a xenobiotic like metalaxyl can induce significant changes in its proteome (the entire set of proteins) and metabolome (the complete set of small-molecule metabolites). nih.gov Quantitative proteomics and metabolomics are powerful 'omics' technologies used to study these changes on a global scale. nih.gov this compound can be used as a precise internal standard in these studies to ensure accurate quantification of metalaxyl and its metabolites.

In a typical experiment, one group of organisms is exposed to metalaxyl, while a control group is not. By comparing the protein and metabolite profiles of the two groups, researchers can identify molecules that are up- or down-regulated in response to the fungicide. nih.gov For example, a study on the effects of rac-metalaxyl and its enantiomer metalaxyl-M in mice revealed significant metabolic perturbations, including changes in urine metabolites and serum amino acids. nih.gov Such studies can pinpoint the specific biochemical pathways affected by the compound. nih.gov

Using this compound as a spike-in standard in mass spectrometry-based analyses allows for the correction of variability that can occur during sample preparation and instrument analysis. This leads to more reliable and reproducible quantification of changes in the organism's biochemistry. For instance, proteomic analysis might reveal an upregulation of stress-response proteins or enzymes involved in detoxification, while metabolomics could show a disruption in energy metabolism or amino acid synthesis. nih.govscu.edu.au

Table 2: Example of Proteomic and Metabolomic Changes in Response to Metalaxyl Exposure This table represents potential findings from a study using this compound as a quantitative standard.

| Molecule Type | Identified Molecule | Fold Change (Exposed vs. Control) | Biological Implication |

|---|---|---|---|

| Protein | Glutathione (B108866) S-transferase | +2.5 | Detoxification response |

| Protein | Cytochrome P450 monooxygenase | +1.8 | Xenobiotic metabolism |

| Protein | Heat Shock Protein 70 | +3.0 | Cellular stress response |

| Metabolite | Glucose | -1.5 | Altered energy metabolism |

| Metabolite | Tryptophan | -1.7 | Disruption of amino acid pathway nih.gov |

Environmental Tracing and Source Apportionment of Metalaxyl Residues

Identifying the sources and tracking the movement of pesticides in the environment is crucial for assessing ecological risk. This compound is an invaluable tool for such environmental tracing and source apportionment studies. mdpi.com Because deuterium is naturally present at very low abundance, the release of a deuterium-labeled compound into the environment creates a distinct isotopic signature that is easy to detect against the natural background. mdpi.com

In a source apportionment study, this compound could be applied to a specific area, such as a particular agricultural field. nih.gov Researchers could then take soil and water samples from the surrounding environment and analyze them for the presence of the deuterated compound using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The detection of this compound in a sample would definitively link the contamination to the treated field. nih.gov

This method allows for the differentiation between various potential sources of contamination. For example, if a nearby water body is found to contain metalaxyl, an analysis could determine if it is the deuterated form from the test field or the non-labeled form from another source. Such studies provide clear evidence for how the pesticide moves through different environmental compartments, including soil, groundwater, and surface water, aiding in the development of more effective management strategies to prevent off-target contamination. mdpi.comnih.gov

Development of Novel Biosensors and High-Throughput Screening Methods

There is a growing need for rapid, sensitive, and cost-effective methods for detecting pesticides in food and environmental samples. mdpi.com The development of novel biosensors and high-throughput screening (HTS) assays represents a promising solution. mdpi.com this compound plays a key role in the development and validation of these new technologies by serving as a reliable analytical standard.

A biosensor is an analytical device that combines a biological component (like an enzyme or antibody) with a physicochemical detector to identify a target substance. shu.ac.uk For metalaxyl, a biosensor might use an antibody that specifically binds to the fungicide. During the development of such a sensor, this compound would be used to calibrate the instrument and determine its sensitivity and specificity.

High-throughput screening allows for the rapid testing of thousands of samples or potential new compounds. nih.gov For instance, HTS could be used to screen for new microbes capable of degrading metalaxyl or to test large numbers of food samples for residue levels. In these automated systems, this compound is essential as an internal standard to ensure the accuracy and consistency of the results across many samples, which is a critical challenge in HTS. mdpi.com The use of a stable, isotopically labeled standard helps to minimize false positives and negatives, making the screening process more reliable. mdpi.com

Q & A

Q. How should researchers document deviations from standard protocols in this compound studies to ensure transparency?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail deviations in Supplementary Materials (e.g., alternative extraction solvents). Provide raw data in repositories like Zenodo or Figshare. Use electronic lab notebooks (e.g., LabArchives) for real-time tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.